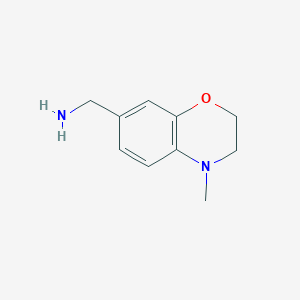

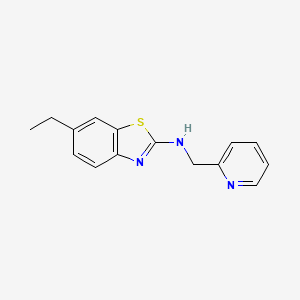

3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester

Vue d'ensemble

Description

Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds . These compounds demonstrate a broad spectrum of physical, chemical, and biological characteristics .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .Molecular Structure Analysis

Pyrazole derivatives are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Chemical Reactions Analysis

The formation of certain pyrazole derivatives involves three-component condensation reactions .Physical And Chemical Properties Analysis

Pyrazole derivatives demonstrate a broad spectrum of physical, chemical, and biological characteristics .Applications De Recherche Scientifique

Synthesis and Psychotropic Activity

Research by Григорян et al. (2011) involves the synthesis of ethyl esters using related chemical structures, demonstrating applications in the synthesis of psychotropic compounds. The study elaborates on the synthesis process and highlights the potential of these compounds in developing new psychotropic agents Григорян et al., 2011.

Positional Isomers and Spectroscopic Characteristics

Kucherenko et al. (2008) discuss the synthesis and properties of positional isomers of thienopyrimidinones, providing insights into the structural and spectroscopic analysis of similar compounds. This research could inform studies on the compound , particularly in understanding its isomeric forms and spectroscopic properties Kucherenko et al., 2008.

Molecular and Crystal Structure Analysis

Rodinovskaya et al. (2003) utilized substituted 3-hydroxypyrazoles for synthesizing related compounds, with a focus on molecular and crystal structure analysis. This study's methodology and findings could be applied to the analysis of "3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester," especially in understanding its structural characteristics Rodinovskaya et al., 2003.

Corrosion Inhibition

Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel, indicating a potential application area for similar compounds. The study demonstrates the effectiveness of pyrazole-based compounds in reducing corrosion, suggesting a possible utility for "3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester" in corrosion inhibition Herrag et al., 2007.

Antimicrobial Activity

Abd El-Meguid (2014) focused on synthesizing new compounds for antimicrobial applications. While the specific chemical structure differs, the methodology and intent to explore antimicrobial properties could be relevant to researching "3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester" for similar applications Abd El-Meguid, 2014.

Orientations Futures

Given the promising agro-chemical, fluorescent, and biological potencies of pyrazole derivatives , there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have been found to have promising biological activities . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .

Mode of Action

Pyrazole derivatives have been known to interact with various targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives have been known to affect a variety of biochemical pathways, leading to diverse downstream effects

Result of Action

Pyrazole derivatives have been known to have a variety of biological affinities

Action Environment

It is known that environmental factors can significantly impact the action of various compounds

Propriétés

IUPAC Name |

ethyl 3-(5-amino-4-cyano-3-methylpyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-3-20-14(19)10-5-4-6-11(7-10)18-13(16)12(8-15)9(2)17-18/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTACBZHTJWWUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Amino-4-cyano-3-methylpyrazol-1-yl)-benzoic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)

![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile](/img/structure/B1415356.png)

![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)